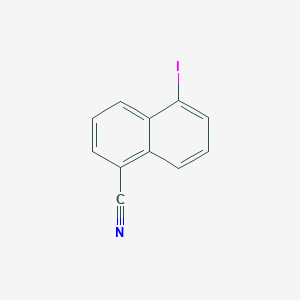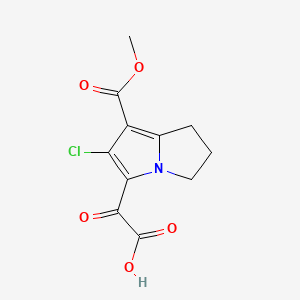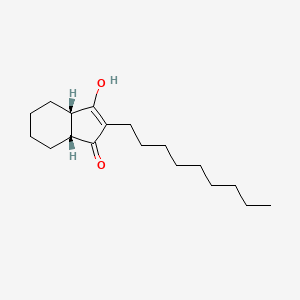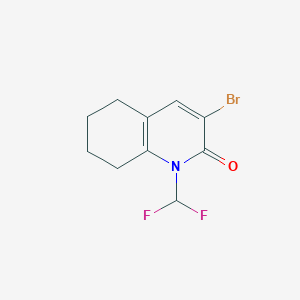![molecular formula C14H18ClN3O B15064330 2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol CAS No. 5418-53-1](/img/structure/B15064330.png)
2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol is a compound that belongs to the class of quinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar nucleophilic aromatic substitution reactions, followed by purification processes to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinoline-based compounds.
Biology: It is studied for its potential antimicrobial and antimalarial properties.
Medicine: It is investigated for its potential use in treating diseases like malaria and tuberculosis.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes like DNA gyrase in Mycobacterium tuberculosis, thereby preventing bacterial replication . The compound’s quinoline moiety is crucial for its biological activity, allowing it to interact with various cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxychloroquine: A similar compound with a hydroxyl group, known for its antimalarial and immunomodulatory properties.
Chloroquine: Another related compound, widely used as an antimalarial drug.
Uniqueness
2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol is unique due to its specific chemical structure, which allows it to exhibit distinct biological activities compared to other quinoline derivatives
Propriétés
Numéro CAS |
5418-53-1 |
|---|---|
Formule moléculaire |
C14H18ClN3O |
Poids moléculaire |
279.76 g/mol |
Nom IUPAC |
2-[3-[(7-chloroquinolin-4-yl)amino]propylamino]ethanol |
InChI |
InChI=1S/C14H18ClN3O/c15-11-2-3-12-13(4-7-18-14(12)10-11)17-6-1-5-16-8-9-19/h2-4,7,10,16,19H,1,5-6,8-9H2,(H,17,18) |
Clé InChI |
MNUUKEZBBCZHQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


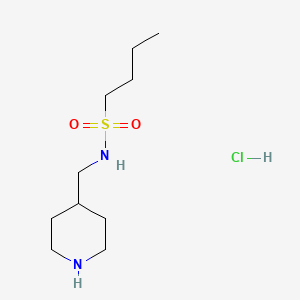


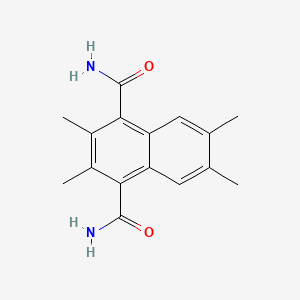
![3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid](/img/structure/B15064271.png)
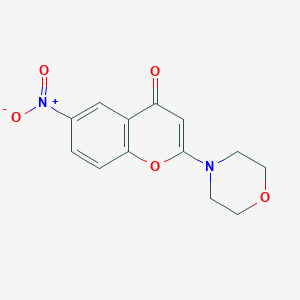
![2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15064282.png)
